5,5-Difluorohexane-1-sulfonylchloride
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Overview
Description
5,5-Difluorohexane-1-sulfonylchloride is an organofluorine compound with the molecular formula C6H11ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the fifth carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexane-1-sulfonylchloride typically involves the fluorination of hexane derivatives followed by sulfonylation. One common method includes the reaction of hexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorohexane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
5,5-Difluorohexane-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluorohexane-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
5,5-Difluorohexane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Hexane-1-sulfonylchloride: Lacks the fluorine atoms, resulting in different reactivity and properties.
5-Fluorohexane-1-sulfonylchloride: Contains only one fluorine atom, leading to different chemical behavior.
Uniqueness
5,5-Difluorohexane-1-sulfonylchloride is unique due to the presence of two fluorine atoms, which can significantly alter its reactivity and the properties of the products formed.
Properties
Molecular Formula |
C6H11ClF2O2S |
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Molecular Weight |
220.67 g/mol |
IUPAC Name |
5,5-difluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClF2O2S/c1-6(8,9)4-2-3-5-12(7,10)11/h2-5H2,1H3 |
InChI Key |
MKWQKCYLXLSEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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